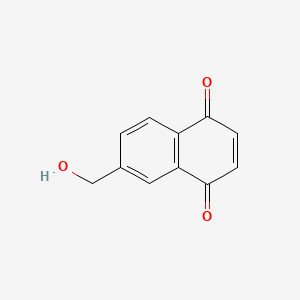
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 . This compound is a derivative of anthracene, characterized by the presence of methoxy groups and a methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetone and petroleum ether, with the reaction mixture being precipitated in a refrigerator to form a solid product.
Purification: The product is purified through recrystallization, typically using solvents such as ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracenes.
Aplicaciones Científicas De Investigación
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-9,10-dimethoxy-1,4-ethanoanthracene: Similar in structure but lacks the methyl group.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups.
Propiedades
Número CAS |
75102-21-5 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3,10-dimethoxy-13-methyltetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-11-10-12-8-9-13(11)17-16(12)18(20-2)14-6-4-5-7-15(14)19(17)21-3/h4-7,10,12-13H,8-9H2,1-3H3 |
Clave InChI |
WKIIIMNFGRQKGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2CCC1C3=C(C4=CC=CC=C4C(=C23)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


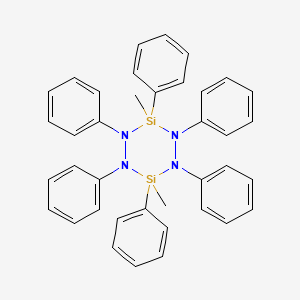
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)


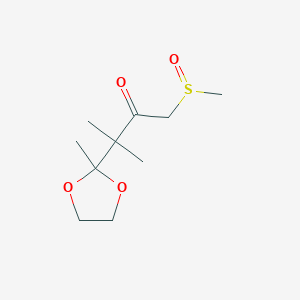
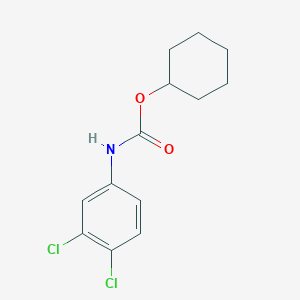
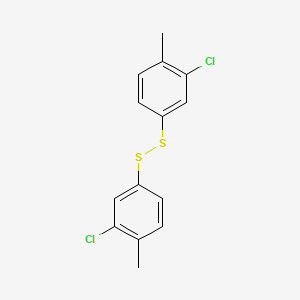

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)


